Naphthalene-2,7-disulfonic acid

Descripción

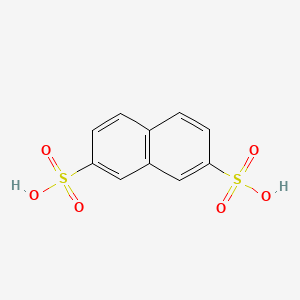

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILFVXYKHXVYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059054 | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-41-1 | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-2,7-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HGS7J21J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory of Naphthalene 2,7 Disulfonic Acid Research and Development

The study of naphthalene-2,7-disulfonic acid is intrinsically linked to the broader history of naphthalene (B1677914) sulfonation. Traditional methods for its preparation involve the high-temperature sulfonation of naphthalene using concentrated sulfuric acid. google.comgoogle.com This process, however, often results in a mixture of isomers, including the 2,6- and 2,7-disulfonic acids. google.com

Early research focused on optimizing the sulfonation process to increase the yield and purity of the 2,7-isomer. Key parameters investigated included reaction temperature, time, and the concentration of the sulfonating agent. google.com For instance, it was discovered that at 160°C, this compound can slowly convert to an equilibrium mixture containing the 2,6-isomer. chemicalbook.comacs.org This understanding of isomerization dynamics was a critical step in developing more controlled synthesis methods.

A significant challenge in the historical development was the separation of the 2,7-isomer from the 2,6-isomer. The disodium (B8443419) salt of this compound is considerably more soluble than its 2,6-counterpart, a property that has been exploited in separation processes. chemicalbook.com One historical method involved precipitating the 2,6-disulfonic acid as its disodium salt from a reaction mixture by adding sodium chloride and sodium sulfate, allowing for the subsequent isolation of the 2,7-isomer from the filtrate. google.com

Table 1: Evolution of Synthesis Methods for this compound

| Method | Description | Key Findings/Improvements |

|---|---|---|

| Traditional High-Temperature Sulfonation | Reaction of naphthalene with concentrated sulfuric acid at elevated temperatures. google.comgoogle.com | Established the fundamental process but resulted in isomeric mixtures. google.com |

| Isomer Separation by Crystallization | Exploiting the differential solubility of the sodium salts of 2,6- and 2,7-isomers. google.comchemicalbook.com | Enabled the isolation of the desired 2,7-isomer from the reaction mixture. |

| Gas-Phase Sulfonation | Reaction of naphthalene vapor with sulfur trioxide at high temperatures. chemicalbook.com | Aimed to produce a purer initial product, simplifying downstream processing. |

| Process Optimization | Fine-tuning of reaction parameters like temperature and time. google.com | Led to a better understanding of isomerization and improved control over product distribution. chemicalbook.comacs.org |

| Modern Sustainable Approaches | Utilizing by-products from other chemical processes as starting materials. google.com | Focuses on reducing waste and improving the economic and environmental profile of the synthesis. |

Significance of Naphthalene 2,7 Disulfonic Acid As a Core Chemical Intermediate in Research

Regioselective Sulfonation Pathways for this compound Synthesis

The synthesis of this compound is primarily achieved through the sulfonation of naphthalene. This electrophilic aromatic substitution reaction is reversible, a characteristic that is crucial for controlling the isomeric distribution of the products. stackexchange.comechemi.com The position of the sulfonic acid groups on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature.

At lower temperatures, around 80°C, the sulfonation of naphthalene kinetically favors the formation of naphthalene-1-sulfonic acid. thecatalyst.org However, to obtain the 2,7-disubstituted product, the reaction is typically carried out at higher temperatures, ranging from 135°C to 175°C. google.com At these elevated temperatures, the thermodynamically more stable isomer, naphthalene-2-sulfonic acid, is preferentially formed. stackexchange.comblogspot.com Further sulfonation at these high temperatures leads to the formation of a mixture of naphthalenedisulfonic acids, with the 2,7- and 2,6-isomers being the main products. chemicalbook.comgoogle.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The selective synthesis of this compound requires careful optimization of several reaction parameters to maximize its yield and purity. Key factors include the reaction temperature, the concentration of the sulfonating agent (typically concentrated sulfuric acid or oleum), and the reaction time.

A common industrial approach involves a two-step temperature process. Initially, the sulfonation is conducted at a lower temperature to produce the monosulfonated intermediate, followed by an increase in temperature to promote isomerization and disulfonation, leading to the desired 2,7-isomer. google.com For instance, a process might involve reacting naphthalene with concentrated sulfuric acid at 80-95°C, followed by a second stage at 135-145°C. google.com The molar ratio of naphthalene to sulfuric acid is also a critical parameter, with ratios of 1:1.15 to 1:3 being reported for the initial step. google.com

The reaction time is another crucial variable. For example, a disulfonation reaction carried out at 170°C for approximately six hours is a documented method. google.com The concentration of sulfuric acid is also vital; concentrations of 98% or higher are often used. google.comgoogle.com The goal is to achieve a reaction mixture where this compound is present in a high proportion relative to other isomers like the 2,6- and 1,6-naphthalenedisulfonic acids.

Table 1: Exemplary Reaction Conditions for this compound Synthesis

| Parameter | Value | Source |

| Reactants | Naphthalene, Concentrated Sulfuric Acid | google.com |

| Initial Temperature | 80-95 °C | google.com |

| Final Temperature | 135-145 °C | google.com |

| Reaction Time | 1-10 hours (second stage) | google.com |

| Molar Ratio (Naphthalene:H₂SO₄) | 1 : 1.15-3 (initial stage) | google.com |

| Sulfuric Acid Concentration | >90% | google.com |

Novel Approaches in Sulfonation: Vacuum-Assisted and Mother Liquor Recycling Techniques

To improve efficiency, reduce waste, and enhance product purity, novel techniques have been developed for the sulfonation of naphthalene. One such method is vacuum-assisted sulfonation. By conducting the high-temperature sulfonation step under a negative pressure (e.g., 10-100 Pa), the removal of water formed during the reaction is facilitated. google.com This can drive the equilibrium towards the desired products and potentially reduce reaction times and energy consumption. google.com

Isomerization Kinetics and Thermodynamic Considerations in Sulfonated Naphthalenes

The distribution of isomers in the sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. thecatalyst.orgacs.org At lower temperatures, the formation of the 1-sulfonic acid is faster (kinetically controlled product) because the arenium ion intermediate leading to it is more resonance-stabilized. stackexchange.comthecatalyst.org However, the 2-sulfonic acid is thermodynamically more stable due to the absence of the steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position, which is present in the 1-isomer. thecatalyst.orgblogspot.com

Because the sulfonation reaction is reversible, heating the kinetically favored 1-isomer in the presence of acid allows it to isomerize to the more stable 2-isomer. stackexchange.comblogspot.com This principle extends to the disulfonation process. The formation of this compound is favored under conditions that allow for thermodynamic equilibrium to be reached, which typically involves higher temperatures and sufficient reaction times. chemicalbook.com The isomerization is a dynamic process, and even at high temperatures, an equilibrium mixture of isomers will exist. For example, at 160°C, this compound can slowly convert to an equilibrium mixture containing about 30% of the 2,6-isomer. chemicalbook.com Understanding the kinetics of this isomerization is essential for designing processes that maximize the concentration of the desired 2,7-isomer before purification.

Purification Strategies for this compound and its Intermediates

The crude reaction mixture from the disulfonation of naphthalene contains a mixture of isomers, primarily the 2,7- and 2,6-naphthalenedisulfonic acids, along with residual sulfuric acid. google.comgoogle.com The separation and purification of this compound from this mixture is a critical step.

One common purification method is fractional crystallization, which exploits the differences in solubility between the various isomers and their salts in aqueous sulfuric acid solutions. google.com By carefully adjusting the sulfuric acid concentration and the temperature, specific isomers can be selectively precipitated. For instance, after the disulfonation reaction, the mixture can be diluted with water to a specific sulfuric acid concentration (e.g., 35-60%) and cooled to a controlled temperature (e.g., 0-50°C) to cause the this compound to crystallize. google.com A purity of up to 97% has been reported using this method by adjusting the sulfuric acid concentration to 45% and cooling to 23°C. prepchem.com

The process can be designed to first separate the less desirable 2,6-isomer. For example, by adjusting the sulfuric acid concentration to a range of 50-75% and maintaining a temperature of 20-50°C, the 2,6-isomer can be precipitated first. google.com The this compound can then be crystallized from the remaining filtrate by further dilution and cooling. google.com

Another approach involves the use of salts to effect separation. The disodium salt of this compound is much more soluble than that of the 2,6-isomer. chemicalbook.com This difference in solubility can be exploited in purification processes. However, methods that avoid the use of inorganic salts are also desirable to prevent contamination of the final product and reduce waste streams. google.com

Advanced separation techniques like capillary zone electrophoresis have been explored for the analytical separation of naphthalenesulfonate isomers, including the 2,7-isomer, demonstrating the potential for high-resolution separation methods. rsc.org

Table 2: Purification Parameters for this compound

| Parameter | Condition | Outcome | Source |

| Sulfuric Acid Concentration | 35-45% | Precipitation of 2,7-isomer | google.com |

| Temperature | 20-40°C | Precipitation of 2,7-isomer | google.com |

| Purity Achieved | 97% | High-purity 2,7-isomer | prepchem.com |

| Separation of 2,6-isomer | 50-75% H₂SO₄, 20-50°C | Precipitation of 2,6-isomer first | google.com |

Spectroscopic and Computational Characterization of Naphthalene 2,7 Disulfonic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to probe the intricate details of the molecular structure and photophysical behavior of naphthalene-2,7-disulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For naphthalene (B1677914) derivatives, ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and chemical environment of the atoms. The chemical shifts observed in the NMR spectra are highly sensitive to the electronic distribution within the molecule, which is influenced by the presence and position of substituent groups like the sulfonic acid moieties. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Naphthalene Derivatives.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 125.1 |

| C2 | 126.8 |

| C3 | 128.3 |

| C4 | 131.5 |

| C4a | 134.2 |

| C8a | 134.2 |

| Note: Data is illustrative for a naphthalene core and will vary with substitution. |

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure. msu.edu For this compound, the FT-IR spectrum is characterized by several key absorption bands.

Stretching vibrations of the aromatic C-H bonds are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.cz The presence of the sulfonate groups (-SO₃H) is confirmed by strong and characteristic absorption bands corresponding to the S=O and S-O stretching vibrations. Asymmetric and symmetric stretching of the S=O bonds usually appear in the regions of 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

Alterations in these vibrational frequencies can indicate changes in the molecular environment or interactions, making FT-IR a valuable technique for studying the effects of solvents or binding to other molecules. nih.gov

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1400 |

| S=O (Sulfonate) | Asymmetric Stretching | 1250 - 1150 |

| S=O (Sulfonate) | Symmetric Stretching | 1080 - 1010 |

| S-O (Sulfonate) | Stretching | ~1000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org Organic molecules with conjugated π systems, such as naphthalene, exhibit characteristic absorption bands in the UV region. libretexts.org

The UV-Vis spectrum of naphthalene and its derivatives is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net These correspond to π → π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital. slideshare.netslideshare.net The position and intensity of these bands are sensitive to the substitution pattern on the naphthalene ring. The introduction of sulfonate groups can cause a shift in the absorption maxima (λₘₐₓ), which can be rationalized by their electron-withdrawing nature influencing the energy levels of the molecular orbitals.

Naphthalene and many of its derivatives are known to be fluorescent, meaning they emit light after being electronically excited. nih.gov Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of such molecules, including their quantum yield and emission energy. nih.gov

The fluorescence of naphthalene sulfonates is particularly sensitive to the polarity of their environment. nih.gov Upon excitation, the molecule reaches an excited state localized on the naphthalene ring. nih.gov In polar solvents, a charge transfer process can occur, leading to a different excited state with altered emission properties. The negatively charged sulfonate groups play a significant role in determining the fluorescence parameters. nih.gov For instance, the fluorescence emission maximum for 2,7-naphthalenedisulfonate (B229856) has been reported to be around 338 nm, with an excitation maximum at approximately 225 nm. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, provide a theoretical framework to complement and interpret experimental spectroscopic data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations can be used to optimize the geometry of this compound and its derivatives, providing insights into their preferred conformations and bond lengths. dntb.gov.ua

Furthermore, DFT allows for the calculation of various molecular electronic properties that are crucial for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. utq.edu.iq A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and potentially more reactive.

DFT can also be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. nih.govscielo.org.mx These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its chemical behavior. nih.gov

Table 3: Calculated Quantum Chemical Descriptors for a Naphthalene Derivative (Illustrative).

| Descriptor | Definition | Typical Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | 5.3 |

| Ionization Potential (IP) | Energy required to remove an electron | 6.5 |

| Electron Affinity (EA) | Energy released when an electron is added | 1.2 |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 |

| Note: These values are illustrative and depend on the specific molecule and computational method. |

Frontier Molecular Orbital (FMO) Analysis of this compound Systems

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. ucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ucsb.edu The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). ucsb.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. schrodinger.com

Computational studies using Density Functional Theory (DFT) have been employed to characterize the FMOs of naphthalene and its derivatives. For the parent naphthalene molecule, DFT calculations with the aug-cc-pVQZ basis set have determined the HOMO-LUMO energy gap to be approximately 4.75 eV. samipubco.com

Further derivatization of the this compound core leads to more substantial changes in electronic properties. For instance, a complex azo dye derivative, (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite), was found to have a low energy gap of 2.947 eV. researchgate.net This significantly smaller gap indicates a higher propensity for HOMO to LUMO transitions, suggesting suitability for various electronic and optical applications. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.37 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) | Not Reported | Not Reported | 2.947 | DFT/B3LYP/6–311+G(d,p) researchgate.net |

In-silico Molecular Docking Studies of Derivatives

In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential therapeutic agents with biological targets. nih.gov Numerous studies have utilized molecular docking to investigate the potential of naphthalene sulfonic acid derivatives against various pathological mediators.

Derivatives of naphthalene have been designed and evaluated as inhibitors for a range of protein targets implicated in diseases such as cancer and viral infections. For example, a series of novel sulphonamide derivatives bearing a naphthalene moiety were synthesized and docked into the colchicine-binding site of tubulin, a key target in cancer therapy. nih.gov The docking studies helped to rationalize the potent antiproliferative activity observed, with the most active compound exhibiting an IC₅₀ value of 0.33 µM against the A549 cell line. nih.gov

In the context of infectious diseases, naphthalene-based inhibitors have been investigated for their potential to combat coronaviruses. nih.gov Docking simulations confirmed the strong binding affinity of designed ligands against the SARS-CoV-2 Papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov Similarly, other studies have explored naphthalene-based inhibitors against the main protease (Mpro) of SARS-CoV-2.

The binding affinity, often expressed as a negative score in kcal/mol, indicates the stability of the ligand-receptor complex. For instance, in a study of naphthalene derivatives from Pyrenacantha volubilis docked against pathological mediators of rheumatoid arthritis, compounds showed favorable binding energies against targets like matrix metalloproteinases (MMPs) and TNF-α. rjptonline.org

| Naphthalene Derivative Class | Target Protein | Disease Context | Example Finding |

|---|---|---|---|

| Sulphonamides bearing naphthalene moiety | Tubulin (colchicine-binding site) | Cancer | Compound 5c identified as a potent inhibitor with IC₅₀ of 2.8 µM in tubulin polymerisation assay. nih.gov |

| Naphthalene-based inhibitors with pyran moieties | SARS-CoV-2 Papain-like protease (PLpro) | COVID-19 | Designed ligands showed strong binding affinity and inhibition potential. nih.gov |

| 1-Naphthalenepropanol derivatives | Matrix Metalloproteinase-8 (MMP-8), TNF-α | Rheumatoid Arthritis | Derivatives exhibited good binding energy and inhibition constants against inflammatory mediators. rjptonline.org |

| Naphthalene-1,4-dione derivatives | VEGFR2, mTOR | Cancer | Compound 10 showed strong antiproliferative effects, particularly on PC-3 cancer cells. researchgate.net |

Solvation Effects on Spectroscopic and Electronic Characteristics

The chemical environment, particularly the solvent, can significantly influence the spectroscopic and electronic properties of molecules. For polar compounds like this compound, which contains two highly polar sulfonic acid groups, solvation effects are particularly pronounced. The interactions between the solute and solvent molecules can alter the energy levels of the ground and excited electronic states, leading to changes in absorption and emission spectra, a phenomenon known as solvatochromism.

Computational chemistry provides methods to model these effects. For example, in a study of naphthalenediimide analogues, calculations were performed both in the gas phase and in a solvent (DMSO) to obtain values for redox potentials and reorganization free energies, highlighting the importance of considering the solvent environment. mdpi.com The influence of solvation on the vibrational and excited-state characteristics of novel naphthalene-2-sulfonic acid derivatives has also been a subject of investigation. These studies assess potential hydration and changes in the absorptivity of key functional groups in different media.

The strong polarity of the sulfonic acid groups in this compound facilitates strong hydrogen bonding and dipole-dipole interactions with polar solvents like water. These interactions stabilize the molecule, particularly its charged or highly polar states, which can lead to shifts in the UV-Visible absorption maxima. By comparing experimental spectra recorded in solvents of varying polarity with theoretical calculations that incorporate a solvent model (like the Polarizable Continuum Model, PCM), a deeper understanding of how the solvent modulates the electronic structure and transition energies can be achieved.

Advanced Analytical Methodologies for Naphthalene 2,7 Disulfonic Acid and Its Analogs

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, remains the cornerstone for the analysis of naphthalene (B1677914) sulfonates. The inherent challenges of retaining and separating these highly polar, ionic compounds on conventional reversed-phase columns have led to the development of specialized techniques.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful and widely used method for the analysis of naphthalene sulfonates due to the native fluorescence of the naphthalene ring. This technique offers excellent sensitivity and selectivity, allowing for the detection of trace amounts of these compounds in complex matrices. researchgate.netresearchgate.net

The inherent fluorescence of naphthalene sulfonates makes them ideal candidates for this detection method, often eliminating the need for derivatization. researchgate.net A typical HPLC system for this analysis utilizes a reversed-phase column, such as a C18 column. researchgate.netmdpi.com The separation is influenced by the mobile phase composition, which often includes an ion-pairing agent to improve the retention and resolution of the highly polar sulfonate analytes. researchgate.net

One study detailed a procedure for the simultaneous determination of several naphthalene disulfonates, including Naphthalene-2,7-disulfonic acid, in highly saline geothermal brines. researchgate.netresearchgate.net The method employed ion-pair HPLC with fluorescence detection and achieved baseline separation of the analytes within 33 minutes. researchgate.net The selection of appropriate excitation and emission wavelengths is critical for maximizing sensitivity. For instance, Naphthalene-2,7-disulfonate has specific fluorescence excitation and emission maxima that are leveraged for its detection. researchgate.net

Table 1: HPLC-Fluorescence Detection Parameters for Naphthalene Sulfonates

| Analyte | Excitation Wavelength (nm) | Emission Wavelength (nm) | Method Quantification Limit (µg/L) | Reference |

|---|---|---|---|---|

| 1,5-Naphthalene disulfonate | 290 | 335 | 0.05 - 0.4 | researchgate.net |

| 1,6-Naphthalene disulfonate | 285 | 365 | 0.05 - 0.4 | researchgate.net |

| 2,6-Naphthalene disulfonate | 285 | 340 | 0.05 - 0.4 | researchgate.net |

| This compound | 285 | 340 | 0.05 - 0.4 | researchgate.net |

This method demonstrates the robustness of HPLC with fluorescence detection for quantifying naphthalene sulfonates even in challenging matrices like highly saline water, achieving method quantification limits in the low µg/L range. researchgate.net

To overcome the poor retention of highly polar analytes like this compound on traditional reversed-phase HPLC columns, ion-pair chromatography is frequently employed. researchgate.net This technique introduces an ion-pair reagent, typically a quaternary ammonium (B1175870) salt such as Tetrabutylammonium (B224687) (TBA) or a tertiary amine like triethylamine (B128534) (TEA), into the mobile phase. researchgate.netacs.orgresearchgate.net The ion-pair reagent forms a neutral, hydrophobic complex with the anionic sulfonate group, which can then be retained and separated on a non-polar stationary phase like C18. researchgate.netnih.gov

Solid-Phase Extraction (SPE) is a critical sample preparation step, particularly for trace analysis in complex environmental or industrial samples. researchgate.net It serves to remove interfering matrix components and to pre-concentrate the analytes, thereby enhancing method sensitivity. For naphthalene sulfonates, SPE methods often utilize polymer-based or C18 sorbents. researchgate.netresearchgate.net The extraction process can also be based on the ion-pair principle, where the sorbent is conditioned with an ion-pair reagent to retain the sulfonated analytes. acs.orgresearchgate.net

A study on the determination of naphthalene monosulfonates in water utilized an automated on-line ion-pair SPE-HPLC-MS method. acs.org The procedure used a PLRP-S (styrene-divinylbenzene polymer) precolumn for extraction and triethylamine as the ion-pair reagent for both extraction and separation. acs.org However, for disulfonic acids, anion-exchange sorbents have shown poor recoveries. researchgate.net A different approach successfully used SPE to extract various naphthalene disulfonates from highly saline brines, achieving recoveries of approximately 100% (± 10%) by optimizing the SPE procedure, including the conditioning of the sorbent with a solution containing tetrabutylammonium bromide (TBAB). researchgate.net

Table 2: SPE Recovery of Naphthalene Disulfonates from Saline Water

| Analyte | Mean Recovery (%) in Samples with increasing Salinity | Reference |

|---|---|---|

| 1,5-Naphthalene disulfonate | 91 - 96 | researchgate.net |

| 1,6-Naphthalene disulfonate | 91 - 96 | researchgate.net |

| 2,6-Naphthalene disulfonate | 91 - 96 | researchgate.net |

| This compound | 91 - 96 | researchgate.net |

The combination of SPE for sample clean-up and pre-concentration followed by ion-pair chromatography is a robust and sensitive strategy for the determination of this compound and its analogs in challenging matrices. researchgate.netmdpi.com

While HPLC with fluorescence or UV detection is common, mass spectrometry (MS) offers superior specificity and structural information. Both Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with MS are utilized for the analysis of naphthalene sulfonates. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing non-volatile and thermally labile compounds like this compound. mdpi.com Electrospray ionization (ESI) is the most common interface, typically operated in the negative ion mode to detect the deprotonated sulfonate molecules [M-H]⁻. acs.orgresearchgate.net LC-MS methods provide both molecular weight information and, through tandem MS (MS/MS), structural confirmation. An on-line ion-pair SPE-LC-ESI-MS method was developed for the trace determination of naphthalene monosulfonates, achieving detection at the 0.05 to 1 µg/L level. acs.org For disulfonated compounds, this technique can also be applied, often in conjunction with ion-pair chromatography to achieve separation of isomers. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique, but its application to highly polar and non-volatile sulfonic acids requires a derivatization step to convert them into volatile analogs suitable for GC analysis. mdpi.comiaea.org This adds complexity to the sample preparation procedure. GC-MS has been effectively used for the analysis of naphthalene itself in environmental samples. mdpi.comresearchgate.net For sulfonated naphthalenes, derivatization is necessary before GC-MS analysis. iaea.org While powerful, the need for derivatization often makes LC-MS a more direct and preferred approach for this compound.

Capillary Electrophoresis for Naphthalene Sulfonate Analysis

Capillary Electrophoresis (CE) offers an alternative and powerful technique for the separation of ionic species like naphthalene sulfonates. It provides high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. mdpi.comresearchgate.net Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. mdpi.com

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation occurs in a buffer-filled capillary. mdpi.com For naphthalene sulfonate isomers, which have identical charge-to-size ratios, CZE alone is often insufficient. To achieve separation, additives are introduced to the running buffer. Studies have shown that the addition of cyclodextrins (β- and γ-cyclodextrin) or macrocyclic polyamines to the buffer can induce selective interactions with the sulfonate isomers, enabling their separation. researchgate.netjcchems.com One study optimized CZE conditions using a borate (B1201080) buffer with a mixture of β- and γ-cyclodextrin, successfully separating multi-charged naphthalenesulfonate isomers. researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a variation of CE that uses surfactants (micelles) in the buffer. researchgate.net This technique can separate both neutral and charged analytes. For naphthalenedisulfonate isomers, MEKC using micellar agents like Brij 35 (polyethylene glycol dodecyl ether) has been shown to resolve substituted and some unsubstituted isomers effectively. researchgate.net

A key advantage of CE is its ability to achieve high sensitivity, especially when combined with sample stacking techniques. By employing large-volume sample injection, a more than 100-fold enrichment can be achieved, leading to quantitation limits of around 4 µg/L with UV detection for naphthalenesulfonate isomers. researchgate.net

Table 3: Capillary Electrophoresis Methods for Naphthalene Sulfonate Isomers

| Technique | Buffer Additive | Separation Principle | Achieved Separation | Reference |

|---|---|---|---|---|

| CZE | β- and γ-cyclodextrin | Inclusion complexation | Positional isomers of multi-charged naphthalene sulfonates | researchgate.net |

| CZE | Macrocyclic polyamines ( mdpi.comaneN₄) | Differential interaction | 1,5-NS, 1,6-NS, 2,6-NS, 2,7-NS | jcchems.com |

| MEKC | Brij 35 | Micellar partitioning | Substituted and two unsubstituted naphthalenedisulfonate isomers | researchgate.net |

Spectrophotometric and Electrochemical Innovations in Detection

Beyond chromatography and electrophoresis, spectrophotometric and electrochemical methods offer alternative approaches for the detection and quantification of naphthalene sulfonates. mdpi.com

Spectrophotometric Methods , particularly UV-Vis spectrophotometry, are based on the principle that conjugated organic compounds absorb light in the ultraviolet and visible regions. scholarsresearchlibrary.com While direct spectrophotometry may lack the selectivity to distinguish between isomers in a mixture, it can be a simple and rapid quantification tool when coupled with a highly selective sample preparation technique. A novel method combined a molecularly imprinted polymer (MIP)-coated stir bar for sorptive extraction with subsequent UV-Vis spectrophotometric determination for four naphthalene sulfonates in seawater. researchgate.netjcchems.com This approach leverages the high selectivity of the MIP for the target analytes, allowing for their quantification using a less selective detector. This method achieved detection limits in the range of 1.20-2.97 µg/L. jcchems.com

Electrochemical Innovations involve the development of sensors that can detect analytes through electrochemical reactions like oxidation or reduction. mdpi.com These methods are attractive due to their potential for high sensitivity, rapid response, and miniaturization. mdpi.com While specific electrochemical sensors for this compound are not widely reported, research on sensors for related compounds demonstrates the potential of this technology. For instance, electrochemical biosensors have been developed for naphthalene acetic acid and other naphthalene derivatives. researchgate.netresearchgate.net These sensors often utilize modified electrodes (e.g., with graphene, carbon nanofibers, or specific receptors) to enhance sensitivity and selectivity. nih.govresearchgate.net The development of a selective electrochemical sensor for this compound would represent a significant innovation, enabling rapid, on-site analysis.

Method Validation and Sensitivity Enhancement for Trace Analysis

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. This process typically involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For the trace analysis of naphthalene sulfonates, achieving low detection limits is a primary objective.

Sensitivity Enhancement is often achieved through a combination of sample pre-concentration and the use of highly sensitive detectors.

Solid-Phase Extraction (SPE): As discussed previously, SPE is a key technique for concentrating analytes from large sample volumes, effectively lowering the detection limits. researchgate.netnih.gov

Large-Volume Injection: In both HPLC and CE, injecting a larger volume of the sample can increase the mass of analyte introduced into the system, thereby enhancing the detector response. researchgate.netacs.org

Sensitive Detectors: Fluorescence detection is inherently more sensitive than UV detection for fluorescent compounds like naphthalene sulfonates. researchgate.netresearchgate.net

Derivatization: For techniques like GC-MS or even for enhancing fluorescence or UV absorption in HPLC, chemical derivatization can be employed to improve the detectability of the analytes. acs.org

Validated methods for naphthalene sulfonates have demonstrated the ability to reach detection limits in the sub-µg/L to low µg/L range. For example, an HPLC-fluorescence method after SPE achieved quantification limits between 0.05 and 0.4 µg/L for various naphthalene disulfonates. researchgate.net A spectrophotometric method using molecularly imprinted stir bar sorptive extraction reported detection limits of 1.20-2.97 µg/L. jcchems.com The repeatability of these methods is also a critical validation parameter, with relative standard deviations (RSDs) typically below 10% being desirable. jcchems.com

Future Directions and Emerging Research Frontiers

Development of Green Chemistry Approaches for Synthesis and Functionalization

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. For Naphthalene-2,7-disulfonic acid, this translates to the development of greener synthesis and functionalization methods that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Traditional synthesis often involves high temperatures and the use of excess sulfuric acid, leading to significant energy costs and the generation of acidic waste streams. chemicalbook.com Future research is focused on overcoming these challenges. One promising avenue is the use of alternative sulfonating agents and catalysts that can operate under milder conditions. For instance, processes utilizing sulfur trioxide in the gas phase at elevated temperatures are being explored to yield a purer product, potentially reducing the complexity of downstream purification. chemicalbook.com

Another green approach involves the intramolecular rearrangement of less commercially viable isomers, such as 2,6-naphthalenedisulfonic acid, to produce the more desirable 2,7-isomer. google.com This strategy not only provides a marketable product but also reduces environmental pollution by utilizing what would otherwise be a waste product. google.com Similarly, methods are being developed to transform the mother liquor from the production of 1,6-naphthalenedisulfonic acid into 2,7-naphthalene disulfonate, taking full advantage of the sulfuric acid and naphthalenesulfonic acids present in the waste stream. google.com This approach significantly lowers production costs, reduces investment, and minimizes waste discharge. google.com

The table below summarizes some of the green chemistry approaches being explored for the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Description | Key Advantages | Reference |

| Recyclable Organic Acid Solvent | Synthesis of 4-nitro-2,7-naphthalene disulfonic acid using a recyclable organic acid as the solvent. | High yield, no wastewater generation, reduced environmental pollution. | google.com |

| Intramolecular Rearrangement | Conversion of 2,6-naphthalenedisulfonic acid to 2,7-naphthalenedisulfonic acid. | Utilizes a less valuable isomer, reduces environmental pollution, improves economic benefit. | google.com |

| Mother Liquor Transformation | Utilization of the mother liquor from 1,6-naphthalenedisulfonic acid production to prepare 2,7-naphthalene disulfonate. | Reduces production cost, minimizes waste discharge, improves economic benefit. | google.com |

Exploration of this compound in Emerging Technologies

The unique chemical structure of this compound makes it a versatile building block for advanced materials and technologies. Its aromatic core and the presence of two sulfonate groups allow for a wide range of chemical modifications, opening doors to novel applications.

Redox Flow Batteries: A significant area of emerging research is the use of naphthalene (B1677914) derivatives in aqueous organic redox flow batteries (AOFBs), which are promising for large-scale energy storage. cas.cn Researchers have developed air-stable naphthalene derivatives that can serve as effective catholytes in AOFBs. cas.cn These molecules can be synthesized via a scalable approach that combines chemical and in situ electrochemical methods, simplifying purification and reducing costs. cas.cn AOFBs based on these naphthalene derivatives have demonstrated remarkable stability, with one system showing stable cycling for over 850 cycles. cas.cn Another study reported a new redox couple for AOFBs consisting of cerium salts and anthraquinone-2,7-disulfonic acid (AQDS) in a mixed acid electrolyte. elsevierpure.com This system achieved a high open-circuit voltage and excellent performance, with a discharge capacity of 20.3 Ah L−1 and energy efficiency of 86.5%. elsevierpure.com Furthermore, naphthalene diimide (NDI) derivatives are being investigated as a new class of anolytes capable of storing two electrons per molecule, which could lead to higher energy densities. rsc.org

Smart Materials and Other Applications: The ability of this compound to undergo condensation reactions with compounds like formaldehyde (B43269) leads to the formation of polymeric sulfonic acids. wikipedia.orgresearchgate.net These polymers have applications as dispersants, emulsifiers, and water reducers for cement. researchgate.net The properties of these condensates can be tuned by controlling the degree of polymerization, making them adaptable for various industrial uses. researchgate.net

While direct applications in drug delivery systems are less documented in the immediate search results, the fundamental properties of naphthalene disulfonates, such as their solubility and ability to be functionalized, suggest potential in this area. The development of derivatization libraries could lead to the discovery of novel compounds with therapeutic applications.

The following table highlights some of the emerging technological applications of this compound and its derivatives.

| Emerging Technology | Specific Application | Key Findings | Reference |

| Redox Flow Batteries | Air-stable catholytes | Long-term stable cycling (over 850 cycles) and excellent air stability. | cas.cn |

| Redox Flow Batteries | Anolyte in a cerium-based system | High open-circuit voltage (1.45 V), high discharge capacity (20.3 Ah L−1), and high energy efficiency (86.5%). | elsevierpure.com |

| Redox Flow Batteries | Two-electron anolyte | Naphthalene diimide (NDI) derivatives show reversible and stable two-electron redox activity. | rsc.org |

| Smart Materials | Dispersants and water reducers | Naphthalene sulfonic acid formaldehyde condensates act as effective dispersants and cement water reducers. | researchgate.net |

Interdisciplinary Research Integrating Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating chemical discovery and optimizing processes. For this compound, this integrated approach can provide deeper insights into its properties and reactivity, guiding the design of new derivatives and applications.

Computational chemistry, particularly density functional theory (DFT), can be used to predict the electronic properties, reactivity, and spectra of this compound and its derivatives. These theoretical predictions can then be validated and refined through experimental studies, such as cyclic voltammetry and spectroscopy. A combined computational and experimental investigation of core-functionalized naphthalene diimides (NDIs) has demonstrated the power of this approach. researchgate.net The study explored the redox mechanisms of these molecules, and the strong agreement between theoretical predictions and experimental results provided a deeper understanding of the system, paving the way for further development in applications like redox flow batteries. researchgate.net

This interdisciplinary approach allows researchers to:

Screen potential candidates virtually: Computational models can quickly evaluate the properties of a large number of virtual compounds, saving time and resources compared to synthesizing and testing each one experimentally.

Understand reaction mechanisms: Simulations can elucidate complex reaction pathways and transition states that are difficult to observe experimentally.

Optimize molecular structures: By understanding structure-property relationships, researchers can computationally design molecules with desired characteristics for specific applications.

The integration of computational and experimental methods represents a powerful strategy for advancing the science of this compound, enabling a more rational and efficient approach to innovation.

Advancements in High-Throughput Screening and Derivatization Libraries

High-throughput screening (HTS) is a powerful tool in modern chemical and biological research that allows for the rapid testing of large numbers of compounds for a specific activity. nih.gov In the context of this compound, HTS can be used to screen libraries of its derivatives for a wide range of applications, from new catalysts and materials to biologically active molecules.

The creation of diverse derivatization libraries is a key prerequisite for successful HTS campaigns. Starting with the this compound scaffold, a multitude of derivatives can be synthesized by modifying the sulfonic acid groups or by introducing other functional groups onto the naphthalene ring. These libraries can then be screened for various properties. For example, in drug discovery, HTS can identify "hit" compounds that can be further optimized into lead candidates. nih.gov

The development of HTS platforms, often involving multiwell microplates and automated liquid handling, enables the efficient and reproducible screening of these libraries. nih.gov The data generated from HTS can be vast and requires sophisticated data analysis and chemoinformatic tools to identify structure-activity relationships and guide the design of the next generation of compounds. nih.gov

While specific HTS campaigns focused solely on this compound derivatives are not extensively detailed in the initial search results, the principles of HTS and library design are directly applicable. The creation of libraries of this compound derivatives, such as the nucleoside analog libraries mentioned in a broader context, could be a fruitful area for future research, potentially leading to the discovery of novel compounds with valuable properties. upenn.edu The infrastructure and methodologies for HTS are well-established and could be readily applied to accelerate the exploration of the chemical space around this compound. nih.gov

Q & A

Q. What are the standard synthetic routes for producing naphthalene-2,7-disulfonic acid, and how can isomer separation be optimized?

this compound is synthesized via high-temperature sulfonation of naphthalene using concentrated sulfuric acid, often co-producing the 2,6-isomer. Separation involves fractional crystallization or selective precipitation using sodium salts. For purification, techniques like ion-exchange chromatography or solvent extraction can isolate the 2,7-isomer . Optimization requires precise control of sulfonation temperature (160–180°C) and stoichiometric excess of sulfuric acid to favor disulfonation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

- NMR : H and C NMR confirm sulfonic acid group positioning via deshielded aromatic protons (e.g., 8.5–9.0 ppm for protons adjacent to sulfonic groups) .

- FT-IR : Peaks at 1030 cm (S=O symmetric stretch) and 1170 cm (asymmetric stretch) confirm sulfonic acid functionality .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) separates isomers using a C18 column and acidic mobile phase (0.1% trifluoroacetic acid) .

Q. How is this compound utilized as an intermediate in dye chemistry?

It serves as a precursor for azo dyes (e.g., Acid Red 155) and mordant dyes (e.g., Mordant Brown 7). Key steps include:

- Diazotization : Reaction with nitrous acid to form diazonium salts.

- Coupling : With aromatic amines or phenols (e.g., 4-cyclohexylaniline) to produce chromophores .

- Functionalization : Sulfonic acid groups enhance water solubility and dye-fiber affinity in textiles .

Advanced Research Questions

Q. What computational strategies are employed to design HIV integrase inhibitors using this compound derivatives?

The Y-3 inhibitor (4-acetylamino-5-hydroxy derivative) was modeled using pharmacophore-based docking to identify interactions with HIV integrase’s catalytic core. Computational workflows include:

Q. How can this compound derivatives be applied in electrochemical sensors for trace metal detection?

Derivatives like 4,5-dihydroxy-3-(p-sulfophenylazo)-2,7-naphthalene disulfonic acid (SPADNS) are doped into overoxidized polypyrrole films to create selective Cu sensors. Methodology:

- Electropolymerization : Incorporate SPADNS during pyrrole oxidation.

- Stripping Voltammetry : Accumulate Cu at open circuit, then detect via anodic stripping in acetate buffer (LOD: 1.1 ng mL) .

Q. What strategies resolve solubility challenges in reactions involving this compound?

Q. How do researchers address contradictions in sulfonation reaction conditions reported across studies?

Discrepancies in isomer ratios (2,7 vs. 2,6) arise from varying sulfuric acid concentrations (90–98%) and reaction times (4–12 hrs). Systematic studies using C-labeled naphthalene and kinetic modeling have clarified that excess HSO and slower heating rates favor the 2,7-isomer .

Q. What advanced purification techniques are used for this compound derivatives in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.